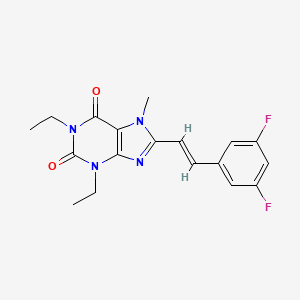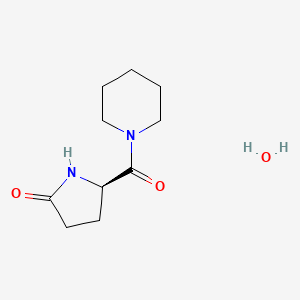
5H-Dibenz(b,f)azepine, 10-(2-(dimethylamino)ethyl)-5-ethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-(2-(dimethylamino)ethyl) Group: This can be introduced via alkylation using 2-(dimethylamino)ethyl chloride in the presence of a base like sodium hydride (NaH).
5-Ethyl Group: Ethylation can be achieved using ethyl iodide and a strong base such as potassium tert-butoxide (t-BuOK).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques like crystallization and chromatography.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Dibenz(b,f)azepine, 10-(2-(dimethylamino)ethyl)-5-ethyl- typically involves multi-step organic reactions
-
Formation of Dibenz(b,f)azepine Core
Starting Material: Biphenylamine derivatives.
Reaction: Cyclization using a dehydrating agent such as phosphorus oxychloride (POCl₃) under reflux conditions.
化学反应分析
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Conditions: Typically carried out in acidic or neutral media.
Products: Oxidized derivatives, such as ketones or carboxylic acids.
-
Reduction
Reagents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Conditions: Conducted in anhydrous solvents like ether or tetrahydrofuran (THF).
Products: Reduced forms, such as alcohols or amines.
-
Substitution
Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Conditions: Varies depending on the substituent being introduced.
Products: Substituted derivatives with functional groups like halides, amines, or thiols.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, CrO₃.
Reducing Agents: LiAlH₄, NaBH₄.
Bases: NaH, t-BuOK.
Solvents: Ether, THF, dichloromethane (DCM).
科学研究应用
Chemistry
In chemistry, 5H-Dibenz(b,f)azepine, 10-(2-(dimethylamino)ethyl)-5-ethyl- is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
This compound has potential applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its structural features make it a candidate for probing the activity of various biological targets.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their pharmacological properties. They may exhibit activity as central nervous system agents, including potential use as antidepressants or anticonvulsants.
Industry
Industrially, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity profile make it suitable for various manufacturing processes.
作用机制
The mechanism of action of 5H-Dibenz(b,f)azepine, 10-(2-(dimethylamino)ethyl)-5-ethyl- involves its interaction with molecular targets such as enzymes and receptors. The dimethylaminoethyl group can facilitate binding to specific sites, modulating the activity of these targets. Pathways involved may include neurotransmitter modulation and enzyme inhibition, depending on the specific application.
相似化合物的比较
Similar Compounds
5H-Dibenz(b,f)azepine: The parent compound without the 10-(2-(dimethylamino)ethyl) and 5-ethyl substituents.
10,11-Dihydro-5H-dibenz(b,f)azepine: A reduced form of the parent compound.
Iminostilbene: Another tricyclic compound with similar structural features.
Uniqueness
5H-Dibenz(b,f)azepine, 10-(2-(dimethylamino)ethyl)-5-ethyl- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the dimethylaminoethyl group enhances its potential for biological activity, while the ethyl group can influence its chemical reactivity and stability.
This compound’s versatility in various fields, from synthetic chemistry to medicinal applications, highlights its importance and potential for further research and development.
属性
CAS 编号 |
84142-15-4 |
|---|---|
分子式 |
C20H24N2 |
分子量 |
292.4 g/mol |
IUPAC 名称 |
2-(11-ethylbenzo[b][1]benzazepin-5-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C20H24N2/c1-4-22-19-11-7-5-9-17(19)15-16(13-14-21(2)3)18-10-6-8-12-20(18)22/h5-12,15H,4,13-14H2,1-3H3 |
InChI 键 |
BSEPBVKLQXOIRI-UHFFFAOYSA-N |
规范 SMILES |
CCN1C2=CC=CC=C2C=C(C3=CC=CC=C31)CCN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


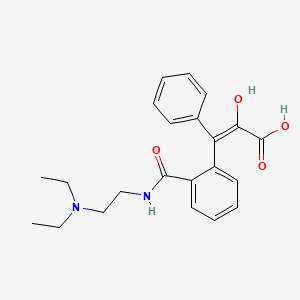

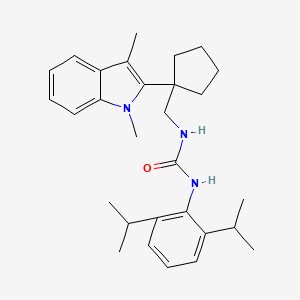

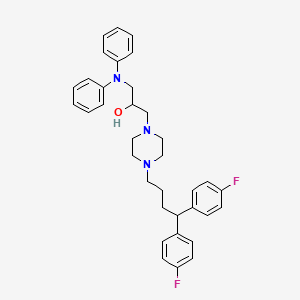
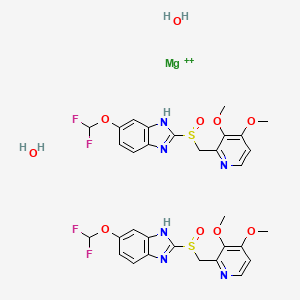
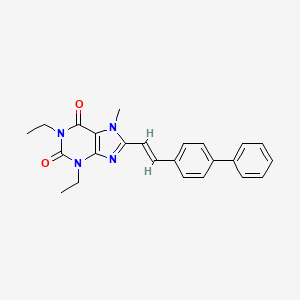
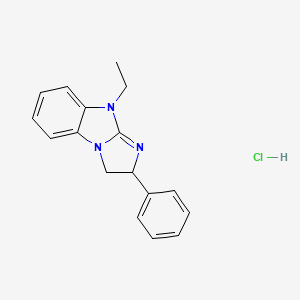


![4-[2-[4-[[4-[3-(tert-butylsulfamoyl)anilino]-5-methylpyrimidin-2-yl]amino]phenoxy]ethylamino]butanoic acid](/img/structure/B12778598.png)
